N-Trifluoracetoxydoxorubicin

Übersicht

Beschreibung

N-Trifluoroacetyladriamycin is a metabolite of valrubicin. Valrubicin (N-trifluoroacetyladriamycin-14-valerate, trade name Valstar) is a chemotherapy drug used to treat bladder cancer. Valrubicin is a semisynthetic analog of the anthracycline doxorubicin, and is administered by infusion directly into the bladder. It was originally launched as Valstar in the U.S.

Wissenschaftliche Forschungsanwendungen

Chemische Stabilität in wässrigen Medien und Liposomen-Verkapselung

N-Trifluoracetoxydoxorubicin wurde hinsichtlich seiner chemischen Stabilität in wässrigen Medien und nach Liposomen-Verkapselung untersucht . Diese Forschung ist entscheidend für das Verständnis des Verhaltens der Verbindung in verschiedenen Umgebungen, was ihre Anwendung in verschiedenen Bereichen beeinflussen kann.

Synthese markierter Verbindungen

Die Verbindung wurde bei der Synthese von markiertem Daunorubicin und Doxorubicin verwendet . Diese markierten Verbindungen werden in einer Vielzahl von biochemischen und medizinischen Studien eingesetzt. Aufgrund des Austauschs von Tritium in Körperflüssigkeiten ist die Verwendung dieser Produkte jedoch begrenzt .

Bindung an Serumalbumine

Es wurden Untersuchungen durchgeführt, um die Bindungsstellen von this compound an Rinderserumalbumin (BSA) und humanes Serumalbumin (HSA) unter physiologischen Bedingungen zu lokalisieren . Das Verständnis, wie diese Verbindung mit diesen Proteinen interagiert, kann Einblicke in ihre potenziellen therapeutischen Anwendungen liefern.

Liposom-Dermatika

This compound hat potenzielle Anwendungen im Bereich der Liposom-Dermatika . Liposomen in der Dermatologie und Kosmetik sind ein Thema von besonderem wissenschaftlichem Interesse, und die Bewertung der Langzeitstabilität von Liposom-Dermatika ist entscheidend .

Eigenschaften

CAS-Nummer |

26295-56-7 |

|---|---|

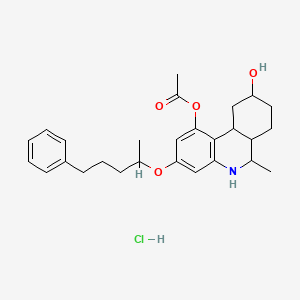

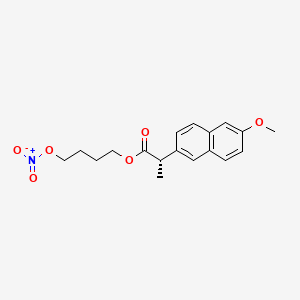

Molekularformel |

C29H28F3NO12 |

Molekulargewicht |

639.5 g/mol |

IUPAC-Name |

2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide |

InChI |

InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1 |

InChI-Schlüssel |

RQIOYWADAKTIJC-QFVZNODKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-Trifluoroacetyladriamycin; NSC 283464; NSC-283464; NSC283464; AD 41; AD-41; AD41; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural differences between Doxorubicin and N-Trifluoroacetyldoxorubicin, and how do these differences affect their activity against cancer cells?

A: N-Trifluoroacetyldoxorubicin is a synthetic analog of Doxorubicin, modified at the 3'-amino group of the sugar moiety with a trifluoroacetyl group. This modification aims to improve oral bioavailability and reduce toxicity compared to Doxorubicin. While both compounds share the anthracycline core structure responsible for DNA intercalation and topoisomerase II inhibition, the added trifluoroacetyl group in N-Trifluoroacetyldoxorubicin influences its physicochemical properties, potentially affecting cellular uptake, metabolism, and ultimately, its antitumor activity. Studies have shown varying sensitivities of different cancer cell lines to N-Trifluoroacetyldoxorubicin compared to Doxorubicin, suggesting the structural modification leads to altered interactions with cellular targets or drug resistance mechanisms [, ].

Q2: How does the in vitro activity of N-Trifluoroacetyldoxorubicin compare to other Doxorubicin derivatives against human colon cancer cells?

A: Research has shown that human colon adenocarcinoma cells exhibit varying sensitivities to different Doxorubicin derivatives, including N-Trifluoroacetyldoxorubicin. One study compared the in vitro activity of several Doxorubicin analogs, including 4'-Deoxydoxorubicin, 4'-Epidoxorubicin, and 4'-O-Methyldoxorubicin, against the T219 colon cancer cell line []. While the study did not directly compare the efficacy of N-Trifluoroacetyldoxorubicin to these specific analogs, it highlighted the importance of structural modifications in modulating the drug's interaction with cancer cells and impacting its overall efficacy. This finding emphasizes the need for further research to directly compare the in vitro activity of N-Trifluoroacetyldoxorubicin to other Doxorubicin derivatives in various cancer cell lines, including a wider range of colon cancer models.

Q3: What are the challenges associated with formulating N-Trifluoroacetyldoxorubicin, and what strategies have been explored to overcome them?

A: Research indicates that N-Trifluoroacetyldoxorubicin, like many other anthracyclines, faces challenges related to stability and solubility in aqueous solutions, potentially impacting its bioavailability and therapeutic efficacy []. To address these limitations, researchers have explored various formulation strategies, such as encapsulating the drug in liposomes [] and complexing it with cyclodextrins []. These approaches aim to improve the drug's stability, solubility, and ultimately enhance its delivery to target tissues while minimizing potential side effects.

Q4: What is the metabolic fate of N-Trifluoroacetyldoxorubicin in vivo, and how does it compare to the parent compound, Doxorubicin?

A: Research utilizing radiolabeled [¹⁴C] N-Trifluoroacetyldoxorubicin in rats provided valuable insights into the drug's metabolic pathway and excretion profile []. While detailed comparisons to Doxorubicin's metabolism were not explicitly provided in the study, the identification of radioactive species in urine and tissue samples suggests potential metabolic pathways and elimination routes. Further research is crucial to elucidate the specific metabolic transformations N-Trifluoroacetyldoxorubicin undergoes, identify the enzymes involved, and compare its metabolic profile to Doxorubicin to understand potential differences in their pharmacokinetic behavior and potential toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.